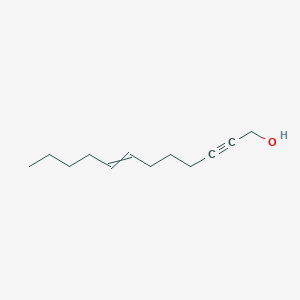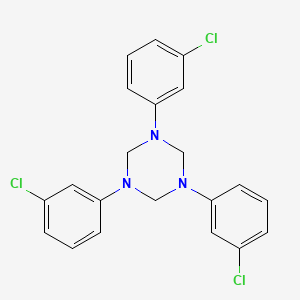
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- is a derivative of 1,3,5-triazine, a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- typically involves the trimerization of nitriles or the condensation of aldehydes with ammonia. One common method is the reaction of 3-chlorobenzonitrile with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the triazine ring.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazine derivatives.
Applications De Recherche Scientifique
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound with a simpler structure and different reactivity.
Hexahydro-1,3,5-triazine: A reduced derivative with distinct chemical properties.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
The uniqueness of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
109423-10-1 |
|---|---|
Formule moléculaire |
C21H18Cl3N3 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
1,3,5-tris(3-chlorophenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3/c22-16-4-1-7-19(10-16)25-13-26(20-8-2-5-17(23)11-20)15-27(14-25)21-9-3-6-18(24)12-21/h1-12H,13-15H2 |
Clé InChI |
RFTOOAVVQLASIA-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



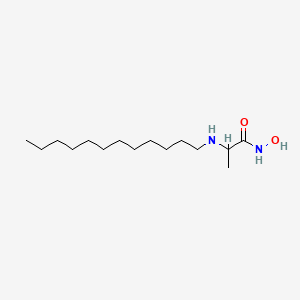
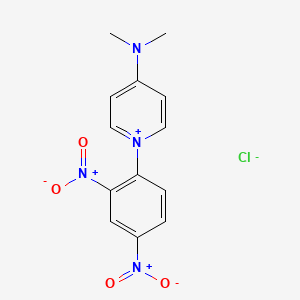
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)

![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
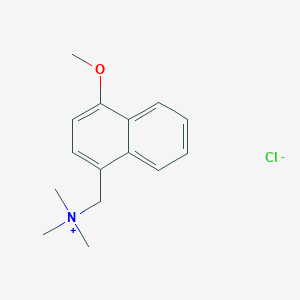
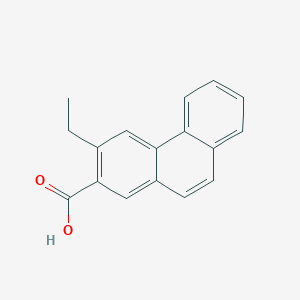
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)

